2-(4-Bromophenyl)bicyclo[2.2.1]heptane

Catalog No.
S12988341
CAS No.
M.F
C13H15Br
M. Wt
251.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)bicyclo[2.2.1]heptane

Product Name

2-(4-Bromophenyl)bicyclo[2.2.1]heptane

IUPAC Name

2-(4-bromophenyl)bicyclo[2.2.1]heptane

Molecular Formula

C13H15Br

Molecular Weight

251.16 g/mol

InChI

InChI=1S/C13H15Br/c14-12-5-3-10(4-6-12)13-8-9-1-2-11(13)7-9/h3-6,9,11,13H,1-2,7-8H2

InChI Key

PJNNKNXHBCBTOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=CC=C(C=C3)Br

2-(4-Bromophenyl)bicyclo[2.2.1]heptane is an organic compound characterized by its bicyclic structure, which consists of a bicyclo[2.2.1]heptane framework with a bromophenyl substituent at the second position. Its molecular formula is C12H13Br, and it features a unique arrangement that contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The compound's structure allows for interesting steric and electronic interactions due to the presence of the bromine atom and the phenyl group. The bromine atom serves as an excellent leaving group, enhancing its reactivity in nucleophilic substitution reactions .

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions, resulting in the formation of alkenes.

The synthesis of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane can be achieved through various methods:

  • Bromination of Bicyclo[2.2.1]heptane Derivatives: A common approach involves the bromination of bicyclo[2.2.1]heptane derivatives using brominating agents such as N-bromosuccinimide in the presence of light or radical initiators.
  • Cycloaddition Reactions: Another method includes cycloaddition reactions involving suitable precursors that can lead to the formation of the bicyclic structure with the desired substituents.

These methods enable the production of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane with varying degrees of stereochemistry and yields depending on reaction conditions .

The applications of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane span several fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in developing specialty polymers and materials due to its unique structural properties.
  • Medicinal Chemistry: Investigated for potential therapeutic applications, particularly as a building block for drug development targeting specific biological pathways .

Interaction studies involving 2-(4-Bromophenyl)bicyclo[2.2.1]heptane focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to form covalent bonds through nucleophilic substitution allows it to modify biomolecules, which is essential for studying biological pathways and interactions.

Further studies are needed to explore its interactions with specific biological targets, which could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with 2-(4-Bromophenyl)bicyclo[2.2.1]heptane:

Compound NameStructure TypeNotable Features
2-Chlorobenzylbicyclo[2.2.1]heptaneBicyclicChlorine substituent; lower reactivity compared to bromine
2-Iodobenzylbicyclo[2.2.1]heptaneBicyclicIodine substituent; higher reactivity than chlorine
3-(4-Bromophenyl)bicyclo[3.3.0]octaneBicyclicDifferent bicyclic framework; potential for different reactivity profiles

Uniqueness

The uniqueness of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane lies in its specific reactivity profile due to the combination of the bromine atom's leaving ability and the steric effects imparted by the bicyclic structure. This makes it a valuable intermediate in organic synthesis compared to similar compounds that may not exhibit such a favorable balance between reactivity and stability .

Traditional cycloaddition approaches represent the foundational synthetic pathways for constructing bicyclo[2.2.1]heptane frameworks, with the Diels-Alder reaction serving as the primary method for accessing these structurally complex molecules [3] [9]. The synthesis of 2-(4-bromophenyl)bicyclo[2.2.1]heptane derivatives typically involves the [4+2] cycloaddition between cyclopentadiene and appropriately substituted dienophiles bearing bromophenyl substituents [10] [15].

The mechanistic pathway involves an intermolecular Diels-Alder reaction where cyclopentadiene acts as the diene component and bromophenyl-substituted alkenes function as dienophiles [9] [13]. Research has demonstrated that 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes can serve as effective diene partners in these transformations, providing access to bicyclo[2.2.1]heptane skeletons with functionalized bridgehead carbons [9]. The reaction proceeds through a concerted mechanism, forming two new carbon-carbon bonds simultaneously while establishing the characteristic rigid bicyclic framework [10] [14].

Sequential Diels-Alder reaction and rearrangement sequences have been developed to synthesize diverse functionalized bicyclo[2.2.1]heptanes [10]. The outcome of these rearrangement processes depends critically on the substitution pattern of the diene components, with different substitution patterns leading to varying product distributions [10]. When the initiating Diels-Alder reaction is catalyzed by chiral Lewis acids, the bicyclo[2.2.1]heptane derivatives can be obtained with enantiomeric ratios reaching up to 96.5:3.5 [10].

Mechanochemical conditions have emerged as an environmentally sustainable approach for Diels-Alder cycloadditions leading to norbornene derivatives [13]. Under mechanochemical milling conditions, the cycloaddition of cyclopentadiene with maleic anhydride and maleimide derivatives proceeds smoothly at room temperature without requiring catalysts or organic solvents [13]. These transformations afford endo-norbornenes exclusively in quantitative yields, demonstrating the high efficiency and selectivity achievable through mechanochemical activation [13].

Table 1: Cycloaddition Reaction Conditions and Yields

Diene ComponentDienophileReaction ConditionsYield (%)SelectivityReference
CyclopentadieneMaleic anhydrideMechanochemical milling, RT100endo-exclusive [13]
CyclopentadieneBromophenyl chalconesFly-ash catalyst, 0-4°C61-65Mixed [49]
1,4-bis(silyloxy)-1,3-cyclopentadienesVarious dienophilesLewis acid catalysis45-92Variable [9] [10]

The preparation of bromophenyl-substituted bicyclo[2.2.1]heptane derivatives has been accomplished using water-mediated Diels-Alder reactions with fly-ash catalysis [49]. In these transformations, 4-bromo-1-naphthyl chalcones react with cyclopentadiene under cooling conditions to afford the corresponding bicyclo[2.2.1]heptene derivatives in yields ranging from 61% to 65% [49]. The reaction proceeds efficiently in aqueous medium, representing a green chemistry approach to these valuable synthetic intermediates [49].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions provide powerful synthetic routes for introducing bromophenyl substituents into bicyclo[2.2.1]heptane frameworks [17] [18] [21]. Palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions, have proven highly effective for constructing carbon-carbon bonds between aryl bromides and bicyclic organoborane intermediates [18] [21].

The synthesis of borylated norbornadiene derivatives represents a key strategic approach for accessing functionalized bicyclo[2.2.1]heptane systems through subsequent coupling reactions [18]. The preparation of 4,4,5,5-tetramethyl-2-(bicyclo[2.2.1]heptadien-2-yl)-1,3,2-dioxaborolane provides a versatile building block suitable for palladium-catalyzed Suzuki-Miyaura coupling reactions with selected haloarenes [18]. These transformations enable the introduction of diverse aromatic substituents, including bromophenyl groups, onto the bicyclic scaffold [18].

Palladium-catalyzed carbonylative Suzuki-Miyaura reactions offer additional synthetic versatility by enabling three-component coupling protocols for rapid access to unsymmetrical benzophenone derivatives [21]. The carbonylative coupling between aryl bromides and arylboronic acid equivalents proceeds under base-free conditions using limited excess of carbon monoxide generated ex situ from stable carbon monoxide precursors [21]. These methodologies achieve modest to excellent yields for unsymmetrical biaryl ketones incorporating bicyclic frameworks [21].

Table 2: Transition Metal-Catalyzed Coupling Reaction Parameters

Coupling TypeCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPalladium(II)/phosphineCesium carbonateToluene80-11070-90 [18] [21]
Carbonylative SuzukiPalladium(II)/CataCXium ABase-freeDichloroethane12082 [21]
Stille CouplingPalladium(II)/dppfCesium fluorideDioxane10065-85 [20]

The development of sequential and iterative palladium-catalyzed cross-coupling strategies enables the construction of complex oligoarene structures incorporating bicyclo[2.2.1]heptane motifs [20]. These approaches utilize the differential reactivity of various halide leaving groups, with iodide being selectively coupled first under mild conditions, followed by triflate coupling using stronger base conditions [20]. Bromide and chloride combinations show large intrinsic reactivity differences, enabling selective cross-coupling of the bromide under standard conditions followed by chloride transformation using specialized ligand systems [20].

Advanced transition metal-catalyzed carbon-hydrogen activation methodologies provide direct functionalization routes for bicyclo[2.2.1]heptane derivatives [43] [45]. Iridium-catalyzed carbon-hydrogen borylation reactions offer versatile synthetic transformations for introducing organoborane functionalities that can subsequently undergo cross-coupling with aryl bromides [43]. These methodologies enable late-stage functionalization of complex bicyclic frameworks without requiring pre-installed functional groups [43].

Bromination Techniques for Aromatic Functionalization

Electrophilic aromatic bromination represents the most common synthetic method for preparing aryl bromide intermediates required for bicyclo[2.2.1]heptane synthesis [25]. The regioselectivity of electrophilic aromatic bromination follows predictable patterns based on the electronic properties of existing substituents, with π-donor substituents directing bromination to para and ortho positions in preferential order [25].

Traditional bromination methodologies employ molecular bromine in the presence of Lewis acid catalysts to achieve selective aromatic functionalization [23] [24]. The mechanism proceeds through electrophilic aromatic substitution, involving initial formation of a strongly electrophilic bromine cation followed by aromatic ring attack to generate a positively charged arenium intermediate [23]. Subsequent proton removal yields the substituted brominated product [23].

Table 3: Bromination Reagent Systems and Selectivities

Bromination SystemSubstrate TypeSelectivityYield (%)Reaction ConditionsReference
Bromine/AlCl₃Activated aromaticspara > ortho80-950°C, 2-4 h [23] [25]
N-bromosuccinimide/SiO₂Phenolspara-selective90-97RT, 1 h [25]
NH₄Br/OxoneActivated aromaticsMixed70-85RT, MeOH/H₂O [24]
nBu₄NBr electrochemicalElectron-rich aromaticsRegioselective75-90Mild electrolysis [28] [30]

Advanced bromination techniques utilize ammonium bromide and Oxone as environmentally benign alternatives to molecular bromine [24]. This methodology provides selective bromination of activated aromatic compounds under mild conditions at ambient temperature without requiring catalysts [24]. The reaction proceeds in methanol or water as solvent, offering improved safety profiles compared to traditional bromination methods [24].

Electrochemical regioselective bromination using stoichiometric tetrabutylammonium bromide has emerged as a sustainable approach for constructing carbon-bromine bonds [28] [30]. This protocol provides environmentally friendly access to brominated aromatics under mild electrolysis conditions with wide functional group tolerance [28] [30]. The electrochemical methodology achieves moderate to high yields while avoiding the handling of molecular bromine [28] [30].

Regioselective bromination strategies have been developed for specific aromatic substitution patterns required in complex synthesis applications [25]. Temperature control plays a crucial role in achieving high positional selectivity, with reactions performed at the lowest effective temperature displaying optimal regioselectivity [25]. Higher reaction temperatures result in decreased positional selectivity due to increased effective collision rates at less favored positions [25].

Stereochemical Considerations in Bicyclic Framework Construction

The stereochemical aspects of bicyclo[2.2.1]heptane construction involve complex considerations related to the rigid bicyclic framework and the formation of multiple stereocenters [31] [32] [35]. The bicyclo[2.2.1]heptane skeleton, also known as norbornane, consists of a conformationally locked boat cyclohexane ring where carbons 1 and 4 are connected by an additional methylene bridge [33].

Diels-Alder cycloadditions leading to bicyclo[2.2.1]heptane derivatives exhibit characteristic endo and exo selectivity patterns [35] [36]. The endo product arises when the electron-withdrawing group on the dienophile is positioned on the same side of the newly formed six-membered ring as the outside group on the diene component [35]. Conversely, the exo product forms when these groups are positioned on opposite sides of the ring [35].

Table 4: Stereochemical Outcomes in Bicyclic Framework Formation

Reaction TypeMajor ProductSelectivity Ratio (endo:exo)Determining FactorsReference
Cyclopentadiene + Maleic anhydrideendo-adduct85:15Secondary orbital interactions [35]
Cyclopentadiene + Quinoneendo-adduct80:20Electronic effects [35]
Asymmetric Diels-AlderChiral endo-product96.5:3.5Lewis acid catalysis [10]
Base-promoted isomerizationexo-enriched18:82Thermodynamic control [36]

The preference for endo products in Diels-Alder reactions arises from favorable secondary orbital interactions between the diene and dienophile in the transition state [35]. These interactions stabilize the endo transition state despite increased steric congestion, leading to kinetic selectivity for the endo product [35]. However, under thermodynamically controlled conditions, the exo isomer often predominates due to reduced steric interactions [36].

Stereoselective synthesis of specific isomers can be achieved through careful control of reaction conditions and post-synthetic transformations [36]. Base-promoted isomerization of methyl 5-norbornene-2-carboxylate with sodium tert-butoxide achieves rapid equilibration with exo-content reaching approximately 60% at equilibrium [36]. Enhanced exo selectivity is obtained when hydrolysis is conducted with equimolar water at room temperature in the presence of strong base, yielding endo:exo ratios of 18:82 [36].

The rigid bicyclic framework of bicyclo[2.2.1]heptane derivatives imposes significant conformational constraints that influence chemical reactivity and stereochemical outcomes [33] [37]. The conformationally locked structure eliminates ring-flipping processes common in cyclohexane systems, resulting in fixed stereochemical relationships between substituents [33]. Crystal structure analyses of substituted bicyclo[2.2.1]heptane derivatives reveal specific geometric parameters that govern stereochemical preferences [37].

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most significant synthetic application for 2-(4-Bromophenyl)bicyclo[2.2.1]heptane, leveraging the aryl bromide functionality for diverse carbon-carbon bond formations [3] [4]. The enhanced stability of the aryl bromide moiety, attributed to resonance stabilization, facilitates efficient oxidative addition to palladium(0) complexes under relatively mild conditions [5].

The Suzuki-Miyaura coupling emerges as the most versatile transformation for this compound, enabling coupling with various arylboronic acids and esters [3] [4] [6]. Under optimized conditions using palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2/PCy3 systems with bases like potassium carbonate or sodium carbonate, the reaction proceeds through the established three-step mechanism: oxidative addition, transmetalation, and reductive elimination [7] [8]. The oxidative addition of aryl bromides occurs preferentially to a 12-electron monoligated palladium complex (Pd(PPh3)) under catalytic conditions, as demonstrated by kinetic isotope effect studies [5]. The transmetalation step proceeds via a tetracoordinate boronate intermediate with a Pd-O-B linkage, ensuring efficient transfer of the organic group from boron to palladium [5].

Heck reactions with 2-(4-Bromophenyl)bicyclo[2.2.1]heptane follow the characteristic mechanism involving oxidative addition, migratory insertion, and reductive elimination [9] [10]. The reaction begins with oxidative addition of the aryl bromide to palladium(0), forming a palladium(II) complex, followed by alkene coordination and migratory insertion to form new carbon-carbon bonds [9]. The process demonstrates excellent functional group tolerance and can be conducted under various conditions depending on the alkene partner and desired selectivity [10].

Stille coupling reactions utilizing organotin compounds as nucleophilic partners provide another valuable synthetic pathway [8] [11]. The reaction proceeds through the same general palladium-catalyzed mechanism but requires careful selection of conditions to avoid competing side reactions. Fluoride sources such as cesium fluoride or potassium fluoride are typically employed to activate the organotin reagents [8].

Sonogashira coupling enables the formation of carbon-carbon bonds between the aryl bromide and terminal alkynes [8] [11]. This transformation requires a dual catalyst system incorporating both palladium and copper, with the copper serving to activate the terminal alkyne through formation of copper acetylides [8].

Ring-Opening Metathesis Polymerization (ROMP) Compatibility

The bicyclo[2.2.1]heptane framework in 2-(4-Bromophenyl)bicyclo[2.2.1]heptane exhibits excellent compatibility with Ring-Opening Metathesis Polymerization when starting from the corresponding norbornene derivative [12] [13] [14]. The high ring strain energy inherent in the bicyclic structure provides the thermodynamic driving force necessary for efficient ring-opening polymerization [13] [15].

Norbornene-based monomers, including those bearing bromophenyl substituents, demonstrate exceptional reactivity toward ruthenium-based metathesis catalysts [12] [16]. The polymerization proceeds through a living mechanism when conducted with well-defined Grubbs catalysts, enabling precise control over molecular weight and polydispersity [12] [16]. The presence of the bromophenyl substituent does not interfere with the metathesis process, as aryl halides exhibit excellent functional group tolerance under typical ROMP conditions [14].

The propagation rate constants for substituted norbornenes are influenced by both steric and electronic factors [17]. The bromophenyl substituent, being located at the 2-position of the norbornane framework, provides sufficient distance from the reactive olefin to minimize steric interference while contributing favorable electronic effects through aromatic conjugation [17]. This positioning results in polymerization rates comparable to or slightly enhanced relative to unsubstituted norbornene [17].

Grubbs catalysts of the first, second, and third generations all demonstrate compatibility with bromophenyl-substituted norbornenes [12] [14]. The third-generation catalyst (G3) shows particularly high activity, enabling polymerization under mild conditions with excellent control over polymer architecture [12]. The functional group tolerance extends to post-polymerization modifications, where the bromide substituents can serve as handles for further derivatization through cross-coupling reactions [14].

Copolymerization studies reveal that bromophenyl-substituted norbornenes can be readily incorporated into block and random copolymers with other norbornene derivatives [14]. The resulting polymers maintain the desirable properties of polynorbornenes, including high glass transition temperatures and excellent optical clarity, while introducing additional functionality through the brominated aromatic groups [15].

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution behavior of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane is governed by the electronic properties of the bromine substituent already present on the aromatic ring [18] [19] [20]. Bromine functions as a weakly deactivating group that exhibits ortho/para-directing effects, creating a unique reactivity profile for subsequent electrophilic substitutions [19] [20].

The directing effects of bromine arise from its dual electronic character: while bromine withdraws electron density through inductive effects (making it mildly deactivating), it simultaneously donates electron density through resonance effects, particularly to the ortho and para positions [20] [21]. This combination results in the characteristic ortho/para selectivity observed in electrophilic aromatic substitution reactions [19] [21].

Nitration reactions of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane proceed under standard conditions using nitric acid and sulfuric acid mixtures [22] [18]. The reaction exhibits the expected regioselectivity pattern for brominated aromatics, with substitution occurring predominantly at the ortho and para positions relative to the existing bromine substituent [19]. The product distribution typically favors the para position due to reduced steric hindrance compared to the ortho position [19] [21].

Halogenation reactions, particularly bromination and chlorination, follow similar regioselectivity patterns [18] [23]. These reactions require Lewis acid catalysts such as iron(III) bromide or aluminum chloride to activate the halogen electrophile [18] [23]. The presence of the bicyclo[2.2.1]heptane substituent at the para position relative to the bromine may influence the reaction rate and selectivity through steric and electronic effects [19].

Friedel-Crafts reactions (both acylation and alkylation) can be performed on the aromatic ring, though the deactivating nature of bromine reduces the reaction rate compared to unsubstituted benzene [18] [20]. These reactions typically require more forcing conditions and longer reaction times to achieve satisfactory conversions [24]. The regioselectivity follows the ortho/para-directing pattern characteristic of halogen substituents [20] [21].

Sulfonation reactions proceed under acidic conditions using sulfur trioxide or chlorosulfonic acid [22] [18]. The reaction exhibits similar regioselectivity to other electrophilic substitutions, with the major products arising from substitution at positions ortho and para to the bromine substituent [19].

Hydrogenation and Derivative Formation

The hydrogenation chemistry of 2-(4-Bromophenyl)bicyclo[2.2.1]heptane encompasses both aromatic ring reduction and carbon-halogen bond cleavage reactions, each requiring specific catalytic conditions and offering distinct synthetic outcomes [25] [15] [26].

Aromatic ring hydrogenation represents a significant transformation that converts the planar aromatic system into a saturated cyclohexyl ring [25] [15]. This reaction typically requires high-pressure hydrogenation conditions (50-100 bar) and elevated temperatures (100-150°C) with rhodium or palladium catalysts supported on carbon [25] [27]. The resulting cyclohexyl-bicyclo[2.2.1]heptane derivatives exhibit altered physical and chemical properties compared to their aromatic precursors, including increased conformational flexibility and modified electronic characteristics [27].

Catalytic debromination provides a selective method for removing the halogen substituent while preserving the aromatic character of the ring [25] [15]. This transformation can be achieved under milder conditions (1-10 bar hydrogen pressure, room temperature to 80°C) using palladium or nickel catalysts [25]. The reaction proceeds through oxidative addition of the carbon-bromine bond to the metal catalyst, followed by hydrogenolysis to regenerate the metal and form the debrominated product [25]. This selectivity allows for the preparation of 2-phenylbicyclo[2.2.1]heptane derivatives without affecting the aromatic ring [25].

Reductive coupling reactions under hydrogen atmosphere can lead to the formation of binorbornyl derivatives through palladium-catalyzed processes [28] [25]. These reactions typically proceed under mild conditions (1 bar hydrogen, room temperature) and result in carbon-carbon bond formation between two norbornyl units [28] [25]. The coupling selectivity depends on the catalyst system and reaction conditions, with moderate yields typically obtained [25].

Hydrogenolysis reactions under more forcing conditions (10-50 bar hydrogen, 80-120°C) with Raney nickel or palladium catalysts can achieve complete dehalogenation and partial or complete reduction of the aromatic system [25] [15]. These conditions are particularly useful for preparing fully saturated bicyclo[2.2.1]heptane derivatives for applications requiring aliphatic character [25].

The stereochemical outcomes of hydrogenation reactions depend on the catalyst system and reaction conditions [27] [26]. Homogeneous rhodium and iridium complexes can provide enhanced stereoselectivity compared to heterogeneous catalysts, particularly when chiral ligands are employed [26]. The rigid bicyclic framework constrains the conformational freedom during hydrogenation, potentially leading to selective formation of specific diastereomers [27].

Mechanistic studies using density functional theory calculations have provided insights into the reaction pathways for hydrogenation of bicyclic systems [26]. These studies reveal the importance of substrate coordination, catalyst-substrate interactions, and steric effects in determining reaction selectivity and efficiency [26]. The confined nature of the bicyclic structure creates unique opportunities for controlling reaction outcomes through careful catalyst selection [26].

The synthetic utility of these hydrogenation and derivative formation reactions extends to the preparation of complex molecular architectures and functional materials [29] [30]. The ability to selectively modify either the aromatic ring or the carbon-halogen bond provides valuable synthetic flexibility for accessing diverse structural motifs [25] [15]. These transformations are particularly valuable in medicinal chemistry applications where systematic modification of aromatic systems is required for structure-activity relationship studies [29] [30].

XLogP3

4.9

Exact Mass

250.03571 g/mol

Monoisotopic Mass

250.03571 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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